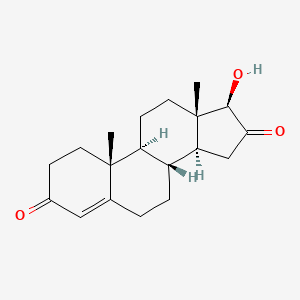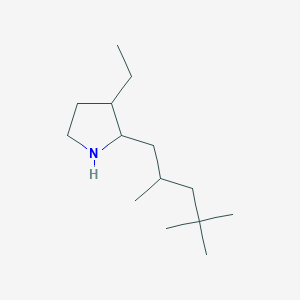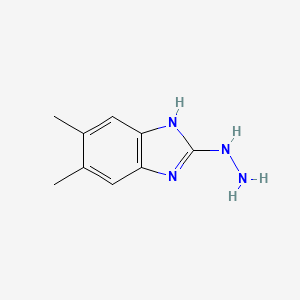![molecular formula C15H22O B13795229 (2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solavetivone is a sesquiterpenoid compound with the molecular formula C₁₅H₂₂O. It is a naturally occurring phytoalexin, which means it is produced by plants in response to pathogen attacks. Solavetivone is known for its potent antifungal and antimicrobial properties, making it an important compound in plant defense mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of solavetivone can be achieved through various methods. One efficient synthetic route involves the cycloaddition of 2-methylene-4-methoxy-6-methyl-4-cyclohexenylacetonitrile with methyl vinyl ketone as a key step . Another approach includes the Diels-Alder reaction of 4-substituted 5,6-dihydro-3,5-dimethylanisoles with methyl acrylate, followed by π-cyclization of 4-(2-mesyloxyethyl)-4-prenyl-2-cyclohexen-1-one .
Industrial Production Methods
Industrial production of solavetivone typically involves the use of biotechnological methods. For instance, immobilized cells of Hyoscyamus muticus have been used to produce solavetivone in higher yields compared to suspended cells . This method involves the use of non-elicited media exchange and sufficient intervals between repeated infections to sustain biosynthetic activity.
Analyse Chemischer Reaktionen
Types of Reactions
Solavetivone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a cyclic ketone derived from spiro[4.5]dec-6-en-8-one by substitution of hydrogens by methyl groups at positions 6 and 10, and by an isopropenyl group at position 2 .
Common Reagents and Conditions
Common reagents used in the reactions involving solavetivone include methyl vinyl ketone, methyl acrylate, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and specific catalysts to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions involving solavetivone include various derivatives such as 15-hydroxysolavetivone and other sesquiterpenoids .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Solavetivone exerts its effects primarily through its role as a phytoalexin. It activates defense-related genes in plants, leading to the production of reactive oxygen species and the reinforcement of cell walls . In terms of its antimicrobial activity, solavetivone disrupts the cell membranes of pathogens, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Solavetivone is unique among sesquiterpenoids due to its specific structure and potent antifungal activity. Similar compounds include germacrene, valencene, and neomenthol, which also belong to the sesquiterpenoid class and share similar biosynthetic pathways . solavetivone’s unique structure, characterized by the spiro[4.5]dec-6-en-8-one core, sets it apart from these compounds .
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(3R,6R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12-13H,1,5-6,8-9H2,2-4H3/t12-,13-,15?/m1/s1 |
InChI-Schlüssel |
FGCUSSRGQNHZRW-HCYNLOQUSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)C=C(C12CC[C@H](C2)C(=C)C)C |
Kanonische SMILES |
CC1CC(=O)C=C(C12CCC(C2)C(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


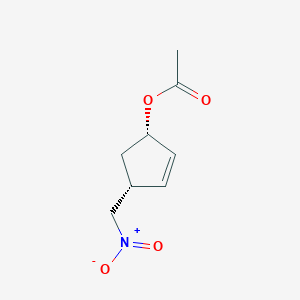
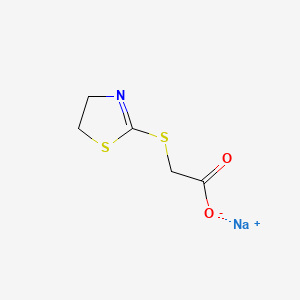
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

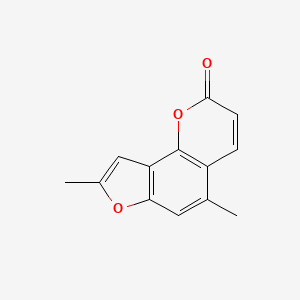

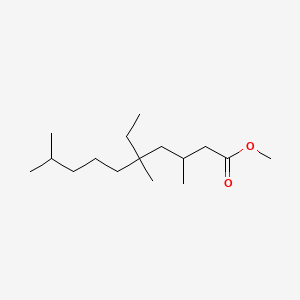
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
